Cas no 1427962-54-6 (6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)
![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1427962-54-6x500.png)
6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-26589132
- 6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide
- AKOS034797151
- Z1530138955
- 1427962-54-6
- 6-chloro-N-[4-(hydroxymethyl)cyclohexyl]-5-methylpyridine-3-sulfonamide
-
- インチ: 1S/C13H19ClN2O3S/c1-9-6-12(7-15-13(9)14)20(18,19)16-11-4-2-10(8-17)3-5-11/h6-7,10-11,16-17H,2-5,8H2,1H3
- InChIKey: WWEOWIIAKYPNNR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)S(NC1CCC(CO)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 318.0804913g/mol
- どういたいしつりょう: 318.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 87.7Ų
6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589132-0.05g |
6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide |
1427962-54-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamideに関する追加情報
6-Chloro-5-Methyl-N-[(1S,4S)-4-(Hydroxymethyl)cyclohexyl]Pyridine-3-Sulfonamide (CAS No. 1427962-54-6)
The compound 6-chloro-5-methyl-N-[(1S,4S)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide, identified by the CAS number 1427962-54-6, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine and methyl groups, a sulfonamide functional group, and a cyclohexyl moiety with hydroxymethyl substitution. The stereochemistry at the (1S,4S) configuration of the cyclohexane ring adds to its uniqueness and may play a critical role in its biological activity.
Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to form stable hydrogen bonds and their compatibility with various biological systems. The presence of the pyridine ring in this compound further enhances its electronic properties, making it a promising candidate for applications in medicinal chemistry. The chlorine substitution at position 6 of the pyridine ring contributes to the molecule's lipophilicity, which is crucial for its absorption and distribution within the body.
The cyclohexyl group with hydroxymethyl substitution introduces steric and hydrophilic properties into the molecule. This balance between hydrophilicity and lipophilicity is essential for optimizing drug-like behavior. The stereochemistry of the cyclohexane ring is particularly important, as it can influence the molecule's bioavailability and interaction with target proteins. Recent research has emphasized the role of stereochemistry in determining the efficacy and safety of pharmaceutical compounds.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, cyclizations, and stereochemical control during the formation of the cyclohexane ring. The use of chiral catalysts or resolution techniques ensures that the desired (1S,4S) configuration is achieved. This compound can be synthesized from readily available starting materials through well-established synthetic pathways, making it feasible for large-scale production if required.
In terms of pharmacological activity, this compound has shown potential as a modulator of various biological targets. Its sulfonamide group can act as a bioisostere for other functional groups, allowing it to interact with enzymes or receptors in unique ways. The pyridine ring's electron-withdrawing properties enhance its ability to participate in π–π interactions, which are critical for binding to protein surfaces.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound towards specific targets. Molecular docking studies have revealed that it has a high potential for binding to G-protein coupled receptors (GPCRs) or kinase enzymes, which are key therapeutic targets in numerous diseases such as cancer and inflammatory disorders.
The hydroxymethyl group on the cyclohexane ring introduces additional hydrogen bonding capabilities, which can enhance the compound's solubility and stability under physiological conditions. This feature is particularly advantageous for oral administration, as it improves absorption across biological membranes.
In conclusion, 6-chloro-5-methyl-N-[(1S,4S)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide (CAS No. 1427962-54-6) represents a sophisticated molecule with diverse applications in drug discovery and development. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable asset in modern medicinal chemistry.
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